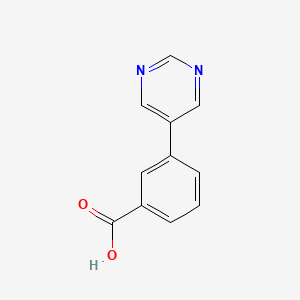

3-Pyrimidin-5-yl-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-5-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQRFVRGUHUTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400506 | |

| Record name | 3-Pyrimidin-5-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-74-6 | |

| Record name | 3-Pyrimidin-5-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of 3-Pyrimidin-5-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Pyrimidin-5-yl-benzoic acid (CAS 852180-74-6) is a heterocyclic organic compound primarily utilized in pharmaceutical research as a specialized chemical scaffold.[1] Its principal application is as a Protein Degrader Building Block , specifically serving as a component for the linker in Proteolysis-targeting chimeras (PROTACs).[1] While not an active therapeutic agent itself, its structure is integral to the design and synthesis of advanced drug candidates that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide details the core function of this building block within the context of targeted protein degradation, outlining the underlying biological mechanisms, synthetic strategies, and key evaluation metrics for the final PROTAC molecules.

The Role of this compound in PROTACs

PROTACs are advanced, heterobifunctional molecules engineered to selectively eliminate target proteins (Proteins of Interest, or POIs) from within a cell.[2][3] They represent a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology that results in the complete removal of the target protein.[2]

A PROTAC molecule consists of three distinct parts:

-

A POI Ligand: Binds to the target protein (e.g., a kinase, a transcription factor).

-

An E3 Ligase Ligand: Recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A Linker: Covalently connects the POI and E3 ligase ligands.

This compound serves as a foundational component for the linker . The pyrimidine ring provides a degree of rigidity and defined geometry, while the benzoic acid's carboxyl group (-COOH) offers a reactive handle for synthetic chemists to attach the other components, typically through amide bond formation.[4] The linker's structure, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex.[4]

Mechanism of Action: Targeted Protein Degradation

The ultimate goal of using a building block like this compound is to create a PROTAC that hijacks the cell's ubiquitin-proteasome system (UPS). The mechanism proceeds through several key steps, which are initiated by the PROTAC molecule.[3][5]

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target POI and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[3][6]

-

Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues of the POI.

-

Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[5] The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Recycling: The PROTAC molecule is released after inducing ubiquitination and is not degraded, allowing it to act catalytically to degrade multiple copies of the target protein.[5][7]

Caption: The catalytic cycle of a PROTAC molecule.

General Synthetic Strategy and Experimental Protocols

The synthesis of a PROTAC using a building block like this compound typically involves a multi-step process focused on sequentially linking the three core components. The carboxylic acid group is a key reactive site for standard coupling reactions.

Generalized Synthetic Workflow

The process can be generalized as attaching the linker building block to either the POI ligand or the E3 ligase ligand first, followed by the addition of the final component. Amide coupling is a common and robust method used for these conjugations.

Caption: A representative workflow for PROTAC synthesis.

Representative Experimental Protocol: Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-containing linker building block (like this compound) to an amine-containing ligand (POI or E3).

-

Reagent Preparation: Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Activator Addition: To the stirred solution, add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of 1N HCl, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired coupled intermediate.

-

Final Assembly: Repeat a similar coupling procedure to attach the third component to the other end of the linker, which would be synthetically modified to present a suitable reactive handle.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC derived from a building block like this compound is assessed using specific quantitative metrics. These values are determined experimentally in cell-based assays. The table below shows representative data for potent PROTACs to illustrate the key parameters measured.

| Parameter | Definition | Representative Value Range |

| DC₅₀ | The concentration of a PROTAC required to degrade 50% of the target protein. | < 1 nM to > 1 µM |

| Dₘₐₓ | The maximum percentage of protein degradation achievable at high PROTAC concentrations. | > 80% |

| Kd | The dissociation constant, measuring the binding affinity of the PROTAC to its target POI or E3 ligase. | Low nM to µM |

Note: The values presented are illustrative for various published PROTACs and are not specific to a PROTAC made with this compound, as such specific data is not publicly available. For example, a potent VHL-based BET degrader, ARV-771, showed a DC₅₀ of <1 nM and a Dₘₐₓ of >90% in prostate cancer cell lines.[7] A Bruton's tyrosine kinase (BTK) degrader demonstrated a DC₅₀ of 6.2 nM and a Dₘₐₓ greater than 99%.[3]

Conclusion

This compound is a valuable research chemical whose utility is realized in its incorporation into complex and highly specific PROTAC molecules. As a linker building block, it provides a rigid, well-defined scaffold and a convenient synthetic handle for the assembly of these powerful agents of targeted protein degradation. Understanding its role is crucial for researchers in medicinal chemistry and drug discovery who are working to design the next generation of therapeutics capable of addressing previously "undruggable" protein targets.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rscbmcs.org [rscbmcs.org]

- 7. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Pyrimidin-5-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrimidin-5-yl-benzoic acid is a bi-aryl heterocyclic compound. Its structure, featuring a benzoic acid moiety linked to a pyrimidine ring, makes it a molecule of interest in medicinal chemistry and materials science. Pyrimidine and benzoic acid derivatives are known to exhibit a wide range of biological activities and are scaffolds in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the known structural and physicochemical properties of this compound, outlines general experimental protocols for its characterization, and proposes a logical workflow for its investigation as a potential drug candidate.

Molecular Structure and Identifiers

The fundamental structure of this compound consists of a pyrimidine ring attached at its 5-position to the 3-position of a benzoic acid ring.

| Identifier | Value |

| IUPAC Name | 3-(Pyrimidin-5-yl)benzoic acid |

| CAS Number | 852180-74-6[3][4] |

| Molecular Formula | C11H8N2O2[3][4] |

| Molecular Weight | 200.19 g/mol [3][4] |

| SMILES | O=C(O)c1cccc(c1)c2cncncn2 |

| InChI | InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(7-9)10-4-12-6-13-5-10/h1-7H,(H,14,15) |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited. The following table summarizes available data, much of which is computationally predicted.

| Property | Value | Source |

| Purity | ≥95% - ≥97% | [3] |

| Physical Form | Solid | |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | [5] |

| logP (predicted) | 1.8418 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

| Storage Temperature | Room temperature or 2-8 °C | [3] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for the synthesis and characterization of similar small molecules can be applied.

Synthesis via Suzuki Coupling

A common method for the synthesis of bi-aryl compounds is the Suzuki coupling reaction. A plausible synthetic route for this compound would involve the reaction of 5-bromopyrimidine with 3-carboxyphenylboronic acid.

Materials:

-

5-bromopyrimidine

-

3-carboxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Na2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 3-carboxyphenylboronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a base (2.0 equivalents).

-

Purge the vessel with an inert gas.

-

Add the solvent mixture to the vessel.

-

Add 5-bromopyrimidine (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Physicochemical Characterization

Purity and Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to determine the purity of the compound.[6]

Solubility Determination:

-

Prepare a series of saturated solutions of the compound in various solvents (e.g., water, DMSO, ethanol).

-

Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours).

-

Filter the solutions to remove any undissolved solid.

-

Determine the concentration of the compound in the filtrate using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

Biological Activity Screening

Given that this compound is listed as a "Protein Degrader Building Block" by some suppliers, a primary area of investigation would be its potential role in targeted protein degradation (e.g., as a component of a PROTAC).[3] General screening protocols to assess biological activity are outlined below.

Cell Viability Assay:

-

Plate cells of interest (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Assess cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo®).

-

Measure the signal using a plate reader and calculate the IC50 value.

Target Binding Assays:

-

Surface Plasmon Resonance (SPR): To assess direct binding to a purified target protein.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

-

Microscale Thermophoresis (MST): A method to quantify binding affinity in solution.[7]

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound as a potential therapeutic agent.

Caption: Workflow for the investigation of this compound.

Potential Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound in the available literature, pyrimidine derivatives are known to interact with a variety of biological targets. For instance, some pyrimidine-containing molecules act as kinase inhibitors, while others interfere with nucleic acid synthesis.[1] The general structure of this compound suggests it could potentially be developed into an inhibitor of enzymes within key cellular signaling pathways, such as those involved in cell cycle regulation or apoptosis. Further research is required to elucidate any specific biological targets and modulated pathways.

The diagram below represents a hypothetical signaling pathway that could be investigated, based on the known activities of similar heterocyclic compounds.

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

This compound represents a chemical scaffold with potential for further investigation in drug discovery and development. While current publicly available data is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation. The structured approach outlined, from basic physicochemical analysis to the exploration of potential biological activities, will be crucial in uncovering the therapeutic potential of this and related molecules. Researchers are encouraged to utilize the general protocols and logical workflows presented here as a starting point for their investigations.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. calpaclab.com [calpaclab.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. chemscene.com [chemscene.com]

- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

3-Pyrimidin-5-yl-benzoic Acid: A Technical Guide for Drug Discovery Professionals

CAS Number: 852180-74-6

This technical guide provides an in-depth overview of 3-Pyrimidin-5-yl-benzoic acid, a key building block in modern drug discovery, particularly in the development of targeted protein degraders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of its properties, synthesis, and applications.

Core Compound Properties

This compound is a bifunctional molecule featuring a pyrimidine ring and a benzoic acid moiety. This unique structure makes it a valuable component in the synthesis of complex bioactive molecules, most notably as a linker or scaffold element in Proteolysis Targeting Chimeras (PROTACs).

| Property | Value | Source |

| CAS Number | 852180-74-6 | [1] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Synonyms | 3-(5-pyrimidinyl)benzoic acid | [1] |

| Classification | Protein Degrader Building Block | [1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol (Inferred): Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for analogous compounds.

Materials:

-

5-Bromopyrimidine

-

3-Carboxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromopyrimidine (1 equivalent), 3-carboxyphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the chosen solvent system to the flask.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a biphasic solvent system was used, separate the aqueous and organic layers.

-

Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound in contemporary drug discovery is as a linker component in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

-

A ligand for the target protein of interest (POI).

-

A ligand for an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound serves as a rigid and synthetically versatile scaffold to which the POI ligand and the E3 ligase ligand can be attached. The pyrimidine and benzene rings provide a defined spatial orientation, which is crucial for the effective formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.

Mechanism of Action of PROTACs:

The general mechanism of action for a PROTAC is a catalytic cycle that leads to the degradation of the target protein.

Signaling Pathways

The specific signaling pathway affected by a PROTAC incorporating this compound is determined by the choice of the target protein ligand. As a versatile building block, this molecule can be integrated into PROTACs targeting a wide range of proteins implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.

For instance, if the PROTAC is designed to target a specific kinase involved in a cancer signaling pathway (e.g., a receptor tyrosine kinase), its mechanism of action would lead to the degradation of that kinase, thereby downregulating the entire downstream signaling cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its primary role as a linker in PROTACs highlights its importance in the development of next-generation therapeutics that function through targeted protein degradation. While specific biological data for the standalone molecule is limited, its utility is realized upon incorporation into larger, biologically active constructs. Further research and publication of detailed synthetic protocols and the biological evaluation of PROTACs containing this specific linker will undoubtedly provide a more comprehensive understanding of its full potential.

References

The Rise of Pyrimidinyl-Benzoic Acids: A Technical Guide to the Mechanism of Action of 3-Pyrimidin-5-yl-benzoic Acid Derivatives as Potent Kinase Inhibitors

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 3-pyrimidin-5-yl-benzoic acid compounds, a pivotal scaffold in modern medicinal chemistry. Primarily targeting researchers, scientists, and drug development professionals, this document elucidates the core biological activities, experimental validation, and signaling pathway interactions of a key derivative, Nilotinib, which has emerged as a cornerstone in targeted cancer therapy.

Executive Summary

Derivatives of the this compound scaffold have been successfully developed as potent and selective kinase inhibitors. A prominent example is Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of Chronic Myeloid Leukemia (CML). This guide will dissect the mechanism of Nilotinib as a representative of this compound class, focusing on its interaction with the BCR-ABL fusion protein. We will present quantitative data on its inhibitory activity, detail the experimental protocols used for its characterization, and provide visual representations of its mechanism within the cellular signaling network.

Core Mechanism of Action: Targeting the BCR-ABL Kinase

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[1] This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[1]

Nilotinib, a derivative of the this compound scaffold, is a potent inhibitor of the BCR-ABL kinase.[1][2][3] Its mechanism of action involves binding to the ATP-binding site of the ABL kinase domain.[1][4] This binding stabilizes the inactive conformation of the kinase, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates.[4][5] By blocking the catalytic activity of BCR-ABL, Nilotinib effectively shuts down the aberrant signaling pathways that are crucial for the survival and proliferation of CML cells, ultimately leading to apoptosis.[1]

Beyond BCR-ABL, Nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][5][6]

Quantitative Inhibitory Activity

The potency of Nilotinib has been quantified against a range of wild-type and mutant kinases. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy. A lower IC50 value indicates a more potent compound.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| BCR-ABL (Wild-Type) | 20 - 60 | In vitro / Cell-based | [5] |

| c-ABL | <30 | Cell-free | [7] |

| PDGFR | 69 | In vitro | [5] |

| c-KIT (Wild-Type) | 210 | In vitro | [5] |

| c-KIT (V560G mutant) | 108 | Cell-based | [8] |

| CSF-1R | 125 - 250 | In vitro | [5] |

| DDR1 | 3.7 | In vitro | [5] |

Key Experimental Protocols

The characterization of this compound derivatives like Nilotinib relies on a suite of standardized biochemical and cell-based assays.

Western Blot for p-BCR-ABL Inhibition

This assay directly measures the inhibition of BCR-ABL autophosphorylation in treated cells.

Protocol:

-

Cell Culture and Treatment: BCR-ABL positive cells (e.g., K562 cell line) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are seeded at a specified density and treated with varying concentrations of Nilotinib (e.g., 0, 10, 50, 100, 500 nM) for a designated time period (e.g., 2, 6, 24 hours). A vehicle control (DMSO) is included.[9]

-

Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[9]

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.[9]

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by molecular weight using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[9]

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BCR-ABL (p-BCR-ABL). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

Detection: A chemiluminescent substrate is applied to the membrane, and the signal is captured using an imaging system. The membrane is often stripped and re-probed for total BCR-ABL and a loading control (e.g., β-actin or GAPDH) for normalization.[9]

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Adherent cancer cells (e.g., K562) in their logarithmic growth phase are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[6]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Nilotinib. A vehicle control (e.g., 0.1% DMSO) is also included. The cells are incubated for a specified period, typically 72 hours.[10][11]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization and Measurement: A solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[6] The absorbance of the purple solution is then measured using a microplate reader at a wavelength of 450-570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

Diagrams are essential for conceptualizing the complex biological processes involved in the mechanism of action of this compound derivatives.

Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Caption: Experimental workflow for characterizing a kinase inhibitor.

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of targeted kinase inhibitors. The extensive research and clinical success of its derivative, Nilotinib, underscore the power of this chemical framework in creating potent and selective drugs. By effectively inhibiting the BCR-ABL kinase, Nilotinib has transformed the therapeutic landscape for Chronic Myeloid Leukemia. The methodologies and data presented in this guide provide a comprehensive overview of its mechanism of action, offering a solid foundation for future research and development in this promising area of medicinal chemistry.

References

- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. ClinPGx [clinpgx.org]

- 5. ClinPGx [clinpgx.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]

The Synthetic Chemist's Guide to Pyrimidine Benzoic Acids: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1][2] When coupled with a benzoic acid moiety, the resulting pyrimidine benzoic acids offer a versatile platform for developing novel therapeutics. This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing these valuable compounds, with a focus on detailed experimental protocols, quantitative data, and the biological signaling pathways they influence.

Core Synthetic Strategies

The construction of pyrimidine benzoic acids primarily relies on powerful cross-coupling reactions that form a carbon-carbon or carbon-nitrogen bond between a pyrimidine core and a benzoic acid derivative. The most prevalent and effective methods include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide using a palladium catalyst.[3] This method is widely used for the synthesis of pyrimidine benzoic acids due to its high functional group tolerance and generally good yields.[4][5]

A typical Suzuki coupling workflow for the synthesis of a pyrimidine benzoic acid is depicted below.

Experimental Protocol: Synthesis of 4-(Pyrimidin-5-yl)benzoic acid

This protocol is adapted from methodologies described for similar Suzuki couplings.[4][5]

-

Reactants:

-

5-Bromopyrimidine

-

4-Carboxyphenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water

-

-

Procedure:

-

To a degassed solution of 5-bromopyrimidine (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.5 eq).

-

Purge the mixture with nitrogen or argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford 4-(pyrimidin-5-yl)benzoic acid.

-

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-Bromopyrimidine | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 | [4][5] |

| 2-Chloropyrimidine | 3-Carboxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 65-85 | [6] |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 | [4] |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[7] This reaction is particularly useful for synthesizing pyrimidine benzoic acids where the benzoic acid moiety is linked to the pyrimidine ring via a nitrogen atom.

A schematic representation of the Buchwald-Hartwig amination catalytic cycle is provided below.

Experimental Protocol: Synthesis of 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

This protocol is based on general procedures for Buchwald-Hartwig amination reactions.[8][9]

-

Reactants:

-

2-Chloro-4-(pyridin-3-yl)pyrimidine

-

4-Aminobenzoic acid

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

-

Procedure:

-

In a glovebox, combine 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq), 4-aminobenzoic acid (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq) in a dry Schlenk tube.

-

Add anhydrous, degassed toluene to the Schlenk tube.

-

Seal the tube and heat the reaction mixture at 100-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with water.

-

Separate the aqueous layer and acidify with 1M HCl to precipitate the product.

-

Filter the solid, wash with water and a non-polar solvent (e.g., hexane), and dry under vacuum.

-

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Chloropyrimidine | 4-Aminobenzoic acid | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 70-88 | [7] |

| 2-Bromopyridine | 4-Aminobenzoic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 85 | [10] |

| 2-Chloro-4-phenylpyrimidine | 3-Aminobenzoic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 78 | [8] |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[11] While it often requires harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder and more efficient protocols.[11] This method is a viable alternative for the synthesis of pyrimidine benzoic acids, especially for large-scale production where the cost of palladium can be a concern.

Experimental Protocol: Synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid

This protocol is a representative example based on modern Ullmann condensation procedures.

-

Reactants:

-

2-Bromopyrimidine

-

4-Hydroxybenzoic acid

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a reaction vessel, add 2-bromopyrimidine (1.0 eq), 4-hydroxybenzoic acid (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF to the vessel under a nitrogen atmosphere.

-

Heat the mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 4-(pyrimidin-2-yloxy)benzoic acid.

-

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Iodopyrimidine | 4-Hydroxybenzoic acid | CuI / L-proline | K₂CO₃ | DMSO | 65-80 | [11] |

| 2-Chloropyrimidine | 3-Aminobenzoic acid | CuI / DMEDA | K₃PO₄ | Dioxane | 70-85 | [11] |

Biological Significance and Signaling Pathways

Pyrimidine benzoic acids have garnered significant attention in drug discovery due to their ability to inhibit key enzymes involved in disease progression, particularly in oncology. Two of the most prominent targets are Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

EGFR Inhibitors

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.[12] Pyrimidine-based molecules have been successfully developed as EGFR inhibitors, often by mimicking the adenine core of ATP and competing for its binding site in the kinase domain.[13][14] The benzoic acid moiety can provide additional interactions with the enzyme, enhancing potency and selectivity.

CDK Inhibitors

CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell division.[15][16] Pyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. The benzoic acid group can be functionalized to improve pharmacokinetic properties and target specific CDK isoforms.[17][18]

| Compound Type | Target | IC₅₀ (nM) | Cancer Cell Line | Reference |

| Pyrimidine-5-carbonitrile derivative | EGFR | 8.29 | HepG2 | [13] |

| 2,4,5,6-tetrasubstituted pyrimidine | CDK2 | <100 | Various | [17] |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | CDK9 | <50 | Pancreatic Cancer Cells | [16] |

| Triazole-Pyrimidine Hybrid | EGFR | 15,700 | A549 | [1] |

Conclusion

The synthesis of pyrimidine benzoic acids is a dynamic field of research with significant implications for drug discovery. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with the copper-catalyzed Ullmann condensation, represent the most robust and versatile methods for their preparation. The ability of these compounds to potently and selectively inhibit key signaling pathways, such as those mediated by EGFR and CDKs, underscores their therapeutic potential. This guide provides a foundational understanding of the synthesis and biological relevance of pyrimidine benzoic acids, serving as a valuable resource for researchers dedicated to the development of novel therapeutics.

References

- 1. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 15. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of 3-Pyrimidin-5-yl-benzoic Acid Analogs: A Technical Guide to a New Frontier in Kinase Inhibition

For Immediate Release

In the relentless pursuit of novel therapeutics, a promising class of small molecules, the 3-pyrimidin-5-yl-benzoic acid analogs, has emerged as a significant scaffold in the development of next-generation kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, with a particular focus on their role as allosteric inhibitors of the BCR-ABL1 kinase, a key target in Chronic Myeloid Leukemia (CML).

The limitations of traditional ATP-competitive kinase inhibitors, most notably the development of drug resistance through mutations in the kinase domain, have necessitated the exploration of alternative inhibitory mechanisms. Analogs derived from the this compound core have shown remarkable potential in targeting allosteric sites, offering a powerful strategy to overcome these challenges. This guide will delve into the intricate details of their mechanism of action, structure-activity relationships, and the experimental protocols crucial for their development and evaluation.

Discovery and Rationale: Targeting the Myristoyl Pocket of BCR-ABL1

The constitutively active BCR-ABL1 fusion protein is the pathogenic driver of CML.[1] While ATP-competitive inhibitors have revolutionized CML treatment, mutations in the ATP-binding site, such as the formidable T315I "gatekeeper" mutation, can render these drugs ineffective.[2] The discovery of an allosteric binding site, the myristoyl pocket, on the ABL1 kinase domain has opened a new avenue for therapeutic intervention.[2][3] This pocket is essential for the natural auto-inhibition of the c-Abl kinase, a mechanism that is lost in the BCR-ABL1 fusion protein.[3]

The this compound scaffold has proven to be an ideal starting point for the design of ligands that can bind to this myristoyl pocket. By mimicking the binding of the natural myristoyl group, these allosteric inhibitors can lock the kinase in an inactive conformation, effectively shutting down its oncogenic signaling.[4] This mechanism is distinct from that of ATP-competitive inhibitors, and crucially, these allosteric inhibitors can maintain activity against mutations that confer resistance to their ATP-site-targeting counterparts.[2] Furthermore, the combination of allosteric and ATP-competitive inhibitors has shown synergistic effects in preclinical models, offering a promising strategy to suppress the emergence of resistance.[3]

Synthesis of this compound Analogs

The synthesis of this compound amide derivatives is a key focus in the development of these novel inhibitors. The general synthetic approach involves the coupling of the this compound core with a variety of amine-containing fragments.

General Synthetic Workflow

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound analogs are highly dependent on the nature of the substituents on the amide portion of the molecule. The following table summarizes key SAR findings from various studies, highlighting the impact of different chemical modifications on the inhibitory activity against BCR-ABL1.

| Compound ID | Amine Fragment (R-NH2) | BCR-ABL1 wt IC50 (nM) | BCR-ABL1 T315I IC50 (nM) | Reference |

| Imatinib | - | 398 | >10000 | [5] |

| Compound 3m | Thiazolamide derivative | 1273 | 39890 | [5] |

| CHMFL-ABL-053 | 2-methyl-5-(3-(trifluoromethyl)benzamido)aniline | 70 | - | [6] |

| GNF-2 | - | - | - | [7] |

| Asciminib (ABL001) | - | - | Low nM range | [3] |

Note: The table presents a selection of compounds to illustrate SAR trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Experimental Protocols

Synthesis of N-(substituted-phenyl)-3-(pyrimidin-5-yl)benzamide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

-

Substituted aniline

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure using Thionyl Chloride:

-

A mixture of this compound (1.0 eq) and thionyl chloride (2.0 eq) is heated under reflux for 2-4 hours.

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is dissolved in anhydrous DCM.

-

To a separate flask containing the substituted aniline (1.1 eq) and TEA (2.0 eq) in anhydrous DCM, the solution of the acid chloride is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford the desired N-(substituted-phenyl)-3-(pyrimidin-5-yl)benzamide.

Procedure using EDC/HOBt Coupling:

-

To a solution of this compound (1.0 eq), the substituted aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, EDC (1.2 eq) and DIPEA (2.0 eq) are added.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization or silica gel column chromatography.

In Vitro BCR-ABL1 Kinase Inhibition Assay

Principle: The inhibitory activity of the synthesized compounds against BCR-ABL1 kinase is determined by measuring the phosphorylation of a specific substrate. This can be achieved through various methods, including ELISA-based assays or luminescence-based assays that quantify ATP consumption.

Cell-Based Assay using K562 cells:

-

The human CML cell line K562, which endogenously expresses the BCR-ABL1 fusion protein, is used.[1]

-

Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

-

The assay is performed in a multi-well plate format.

-

The reaction mixture contains purified recombinant BCR-ABL1 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

-

The test compounds are added to the wells at various concentrations.

-

The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific time (e.g., 60 minutes at room temperature).[2]

-

The amount of ADP produced, which is directly proportional to the kinase activity, is measured using the ADP-Glo™ reagent and a luminometer.[2]

-

The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Allosteric Inhibition Screening Workflow

Signaling Pathway of BCR-ABL1 and Inhibition

Conclusion and Future Directions

The discovery and development of this compound analogs represent a paradigm shift in the strategy to combat CML and potentially other kinase-driven cancers. Their ability to allosterically inhibit BCR-ABL1 provides a powerful tool to overcome the persistent challenge of drug resistance. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, exploring novel derivatives with enhanced potency and broader mutant coverage, and evaluating their efficacy in clinical settings. The continued exploration of this chemical scaffold holds immense promise for the future of targeted cancer therapy.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. promega.com [promega.com]

- 3. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Insights Into Co-Administration of Allosteric and Orthosteric Drugs to Overcome Drug-Resistance in T315I BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ensemble-based virtual screening: identification of a potential allosteric inhibitor of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Pyrimidin-5-yl-benzoic Acid: A Versatile Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that exhibit weak but specific binding to a biological target. These initial hits are then elaborated and optimized to generate potent and selective drug candidates. This guide focuses on the utility of 3-pyrimidin-5-yl-benzoic acid, a commercially available compound, as a strategic fragment for drug discovery campaigns, particularly in the realm of kinase inhibition and protein degradation. Its rigid bicyclic structure, combined with the hydrogen bonding capabilities of the pyrimidine ring and the versatile synthetic handle of the carboxylic acid, makes it an attractive starting point for developing novel therapeutics.

Core Properties of this compound

This compound is a stable, solid compound with the following key characteristics:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| CAS Number | 852180-74-6 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature | [1] |

This fragment is classified as a "Protein Degrader Building Block," indicating its recognized potential in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation technologies.

Biological Activity of Derivatives

Kinase Inhibition

Derivatives of the this compound core have demonstrated inhibitory activity against several important kinase targets implicated in cancer and neurodegenerative diseases.

| Target Kinase | Derivative Structure | IC₅₀ (nM) | Reference |

| JNK3 | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | 227 | [2] |

| CDK2 | N⁵-(2-(4-chlorophenyl)acetamide)-pyrazolo[3,4-d]pyrimidinone derivative | 210 | |

| v-Abl | 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester | 5100 | [3] |

| c-Src | 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester | 90000 | [3] |

| BCR-ABL | 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester | 5130 | [3] |

These examples underscore the utility of the pyrimidine core in targeting the ATP-binding site of kinases, a common strategy in kinase inhibitor design. The benzoic acid group provides a convenient point for chemical modification to enhance potency and selectivity.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and versatile method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This protocol provides a general framework for the reaction.

Materials:

-

5-Bromopyrimidine

-

3-(Methoxycarbonyl)phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure (Conventional Heating):

-

To a dry round-bottom flask, add 5-bromopyrimidine (1.0 eq), 3-(methoxycarbonyl)phenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).

-

Add the palladium catalyst (0.5-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Stir the reaction mixture at 80-100 °C under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude methyl 3-(pyrimidin-5-yl)benzoate by column chromatography on silica gel.

-

Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water) to yield this compound.

Procedure (Microwave-Assisted):

-

To a microwave reaction vessel, add the reactants, catalyst, and base as described above.

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent.

-

Place the vessel in a microwave reactor and heat to 100-150 °C for 10-30 minutes.

-

After cooling, perform the work-up and purification as described for the conventional method.

Fragment Screening Protocol using Surface Plasmon Resonance (SPR)

This protocol outlines a general workflow for screening a fragment library, including this compound, against a target protein, such as a kinase.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

High-quality, purified target protein

-

Fragment library dissolved in DMSO

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a freshly prepared mixture of EDC and NHS.

-

Inject the target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

A reference surface should be prepared in parallel (activated and deactivated without protein immobilization) to allow for reference subtraction.

-

-

Fragment Screening (Primary Screen):

-

Prepare plates with the fragment library diluted in running buffer to the desired screening concentration (typically 100-500 µM), keeping the DMSO concentration constant and low (e.g., ≤1%).

-

Inject the fragment solutions over the target and reference surfaces.

-

Monitor the change in response units (RU). A significant increase in RU on the target surface compared to the reference surface indicates a potential binding event.

-

Select initial "hits" based on a predefined response threshold.

-

-

Hit Confirmation and Affinity Determination (Secondary Screen):

-

For the initial hits, perform a dose-response analysis by injecting a series of concentrations of the fragment (e.g., 5-6 concentrations) over the sensor surfaces.

-

Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

-

-

Orthogonal Validation:

-

Validate the confirmed hits using a different biophysical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy or thermal shift assay (TSA), to reduce the likelihood of false positives.

-

Visualizations

Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of key kinases involved in cell signaling pathways implicated in disease.

Caption: JNK3 Signaling Pathway and Point of Inhibition.

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

Experimental Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign starting with a fragment like this compound.

Caption: Fragment-Based Drug Discovery Workflow.

Conclusion

This compound represents a valuable and versatile fragment for initiating drug discovery programs. Its inherent structural features, commercial availability, and the demonstrated biological activity of its derivatives make it a compelling starting point for the development of inhibitors for a range of therapeutic targets, particularly protein kinases. By employing the systematic FBDD workflow and the experimental protocols outlined in this guide, researchers can effectively leverage this fragment to discover and optimize novel lead compounds with the potential for significant therapeutic impact.

References

- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BindingDB BDBM50290418 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester::CHEMBL56671 [bindingdb.org]

3-Pyrimidin-5-yl-benzoic Acid: A Versatile Building Block for Next-Generation Protein Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The design of the linker component of a PROTAC is critical to its efficacy. This technical guide explores the potential of 3-pyrimidin-5-yl-benzoic acid as a novel building block for the linker in protein degraders. Its rigid, aromatic structure and the presence of versatile chemical handles make it an attractive scaffold for the synthesis of potent and selective degraders. This document provides a comprehensive overview of its physicochemical properties, proposed synthetic routes for its incorporation into PROTACs, and detailed experimental protocols for the characterization of such molecules.

Introduction to this compound in Protein Degradation

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal component for molecular recognition at protein interfaces. In the context of protein degraders, the linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The 3,5-disubstituted pattern of this compound offers a defined exit vector for the attachment of the target-binding and E3 ligase-binding moieties, providing a degree of conformational constraint that can be advantageous for ternary complex formation.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a building block is fundamental to designing drug-like molecules. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O₂ | Commercial Supplier Data |

| Molecular Weight | 200.19 g/mol | Commercial Supplier Data |

| Appearance | Off-white to pale yellow solid | General Chemical Knowledge |

| Solubility | Soluble in organic solvents like DMSO and DMF | General Chemical Knowledge |

| pKa (predicted) | ~4-5 (for the carboxylic acid) | General Chemical Knowledge |

Synthesis of this compound and its Incorporation into a Hypothetical PROTAC

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of a pyrimidine derivative with a boronic acid derivative.

Design of a Hypothetical PROTAC (PROTAC-X)

To illustrate the utility of this compound, we propose a hypothetical PROTAC, designated PROTAC-X , targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. PROTAC-X will utilize a known BRD4 ligand (e.g., JQ1 derivative) and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Synthetic Workflow for PROTAC-X

The synthesis of PROTAC-X would involve a modular approach, starting with the functionalization of the this compound core, followed by sequential amide bond formation with the BRD4 and VHL ligands.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of a PROTAC, using our hypothetical PROTAC-X as an example.

General Procedure for Amide Coupling in PROTAC Synthesis[3]

-

Reaction Setup : To a solution of the carboxylic acid component (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

-

Amine Addition : The amine component (1.1 eq), dissolved in a minimal amount of DMF, is then added to the reaction mixture.

-

Reaction Monitoring : The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up : The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Western Blot for Protein Degradation[4]

-

Cell Culture and Treatment : Seed a human cell line expressing the target protein (e.g., HeLa or HEK293T for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation : Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% non-fat milk in TBST and probe with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Fluorescence Polarization (FP) Assay for Target Binding[5][6]

-

Principle : This assay measures the binding of a fluorescently labeled ligand (tracer) to the target protein. Competitive displacement of the tracer by the PROTAC results in a decrease in fluorescence polarization.

-

Reagents : Purified target protein (e.g., BRD4), a fluorescently labeled ligand for the target, and the PROTAC.

-

Assay Protocol :

-

In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.

-

Add serial dilutions of the PROTAC.

-

Incubate at room temperature to reach equilibrium.

-

Measure fluorescence polarization using a plate reader.

-

-

Data Analysis : Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (IC₅₀ or Kᵢ).

NanoBRET™ Target Engagement Assay[7][8]

-

Principle : This live-cell assay measures the engagement of a compound with its target protein using Bioluminescence Resonance Energy Transfer (BRET).

-

Assay Setup : Cells are transiently transfected with a plasmid encoding the target protein fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells.

-

Measurement : Binding of the tracer to the NanoLuc®-tagged target results in a BRET signal. Competitive displacement of the tracer by the PROTAC leads to a decrease in the BRET signal.

-

Data Analysis : The IC₅₀ value, representing the concentration of the PROTAC that displaces 50% of the tracer, is determined by plotting the BRET ratio against the PROTAC concentration.

In Vitro Ubiquitination Assay[9][10]

-

Reaction Components : Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL complex), ubiquitin, ATP, and the purified target protein.

-

Reaction Protocol :

-

Combine the reaction components in a microcentrifuge tube.

-

Initiate the reaction by adding the PROTAC.

-

Incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Analysis : Analyze the reaction products by Western blot using an antibody against the target protein or an anti-ubiquitin antibody to detect polyubiquitinated species.

Cell Viability Assay (e.g., CellTiter-Glo®)[11][12]

-

Principle : This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.

-

Protocol :

-

Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC for a desired period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Measure luminescence using a plate reader.

-

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a novel PROTAC.

Conclusion

While direct evidence for the use of this compound in published protein degraders is currently limited, its chemical structure and properties make it a highly promising building block for the development of novel PROTACs. Its rigid nature can help in pre-organizing the PROTAC molecule for optimal ternary complex formation, and the presence of two distinct functionalizable positions on the pyrimidine and benzoic acid rings allows for a high degree of synthetic versatility. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the design, synthesis, and evaluation of protein degraders incorporating this and similar scaffolds. Further exploration of this compound and its derivatives is warranted to fully unlock their potential in the rapidly advancing field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Pyrimidin-5-yl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Pyrimidin-5-yl-benzoic acid, a key building block in pharmaceutical and materials science research. The synthesis is based on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Chemical Properties and Data

This compound is a bifunctional molecule incorporating both a pyrimidine and a benzoic acid moiety. These features make it a valuable intermediate for the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs) and functional materials such as metal-organic frameworks (MOFs).[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 852180-74-6 | [1][5][6] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][5] |

| Molecular Weight | 200.19 g/mol | [1][5][7] |

| Purity | ≥95% - 97% | [1][5] |

| Appearance | Solid | [8] |

| Storage | 2-8°C or Room Temperature, Sealed in dry conditions | [1][5][8] |

| SMILES | OC(=O)C1=CC(=CC=C1)C1=CN=CN=C1 | [5] |

| InChI Key | URQRFVRGUHUTMI-UHFFFAOYSA-N | [8] |

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][9][10] This method involves the reaction of a pyrimidine derivative with a substituted benzoic acid derivative. A common and effective route is the coupling of 5-bromopyrimidine with 3-(dihydroxyboranyl)benzoic acid.

Reaction Scheme:

5-bromopyrimidine + 3-(dihydroxyboranyl)benzoic acid --(Pd Catalyst, Base, Solvent)--> this compound

Experimental Protocol

Materials:

-

5-bromopyrimidine

-

3-(dihydroxyboranyl)benzoic acid (also known as 3-carboxyphenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromopyrimidine (1.0 eq), 3-(dihydroxyboranyl)benzoic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and ethyl acetate.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

-

Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure this compound.

-

Alternatively, the product can be purified by recrystallization from a suitable solvent system.

-

-

Acidification and Isolation:

-

For purification via precipitation, after the reaction is complete and cooled, dilute with water.

-

Carefully acidify the aqueous solution with 1M HCl to a pH of approximately 3-4, which will cause the product to precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of a non-polar solvent like hexane to remove non-polar impurities.

-

Dry the purified product under vacuum.

-

Table 2: Reagents for Suzuki-Miyaura Synthesis

| Reagent | Role | Molar Equivalent |

| 5-bromopyrimidine | Reactant | 1.0 |

| 3-(dihydroxyboranyl)benzoic acid | Reactant | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.05 |

| Potassium Carbonate | Base | 2.5 |

| 1,4-Dioxane/Water | Solvent | - |

Visualizations

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development